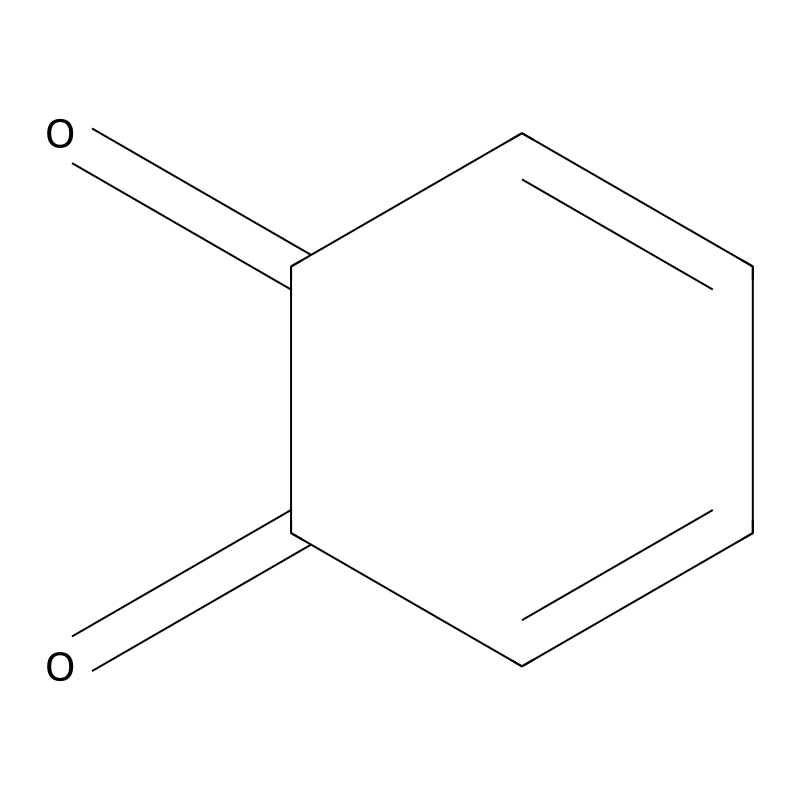

1,2-Benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1 2 benzoquinone electronic structure and HOMO LUMO analysis

Computational Analysis of Benzoquinone Derivatives

A detailed quantum computational study provides a methodology and key electronic parameters for a closely related compound, 2,3,5,6-tetrachloro-1,4-benzoquinone (Chloranil) [1].

Table 1: Key Electronic Parameters from DFT Analysis [1]

| Parameter | Description | Value/Findings |

|---|---|---|

| Computational Method | Level of Theory | DFT (Density Functional Theory) |

| Functional & Basis Set | Specific calculation parameters | B3LYP/6-311++G(d,p) |

| Software | Program used for calculation | Gaussian 09 [1] |

| HOMO-LUMO Energy Gap | Difference between frontier orbitals | Specific value not stated; analysis confirms a finite energy gap [1]. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | MEP maps were generated and reported, showing charge distribution across the molecule [1]. |

| NLO Properties | Non-Linear Optical properties | Properties were calculated and reported, indicating potential for non-linear optical activity [1]. |

| NMR Analysis | Nuclear Magnetic Resonance | 13C and 1H NMR chemical shifts calculated using the GIAO method [1]. |

Experimental Context & Pharmaceutical Relevance

The electronic properties of benzoquinones make them functionally important in experimental and pharmaceutical contexts.

- Role as Electron Acceptors: Benzoquinone derivatives, particularly DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), are strong π-acceptors commonly used to form Charge Transfer (CT) complexes. In these reactions, the electron-deficient benzoquinone moiety accepts a charge from an electron donor. For example, in a CT complex with the drug Neostigmine, charge migration occurs from the donor's HOMO to the acceptor's (DDQ's) LUMO [2].

- Pharmaceutical Activity: Such CT complexes have been shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity [2].

- Spectroscopic Data for 1,4-Benzoquinone: The absorption spectrum of 1,4-Benzoquinone shows a maximum absorption wavelength (λmax) at 239.75 nm in acetonitrile, with a molar absorption coefficient (ε) of 17,000 L·mol⁻¹·cm⁻¹ [3].

Experimental & Computational Workflows

Based on the gathered information, here are the generalized workflows for studying these compounds.

Computational Workflow for Electronic Structure Analysis

The following diagram outlines the computational process for determining electronic structure properties, as described in the research [1].

Computational workflow for quantum chemical analysis.

Experimental Workflow for Charge Transfer Complex Study

The following diagram illustrates the experimental process for synthesizing and characterizing a benzoquinone charge-transfer complex, as outlined in the literature [2].

Experimental workflow for synthesizing and characterizing CT complex.

How to Proceed for 1,2-Benzoquinone Specifics

The information above provides a strong technical foundation for benzoquinone chemistry. To obtain specific data on the this compound isomer, I suggest you:

- Refine your search in scientific databases like SciFinder or Reaxys using the precise CAS number for this compound (583-63-1).

- Consult specialized literature, such as The Chemistry of the Quinonoid Compounds [1], which is a key reference in the field and likely contains a dedicated section on the electronic structure of various quinone isomers.

References

ortho quinone absorption spectrum UV Vis data

UV-Vis Spectral Data for ortho-Benzoquinone

The following data is compiled by the National Institute of Standards and Technology (NIST) for o-Benzoquinone [1].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 583-63-1 [1] |

| Molecular Formula | C6H4O2 [1] |

| Molecular Weight | 108.0948 g/mol [1] |

| Source | Nagakura and Kuboyama, 1954 [1] |

| Instrument | Beckman DU [1] |

| Digitized Spectrum | Available on the NIST Webbook site [1] |

The digitized spectrum on NIST shows a single, broad absorption band in the UV region. The absorption maximum (λmax) occurs at approximately 388 nm [1]. The spectrum does not extend into the visible light range (400-800 nm), which is consistent with the compound not being deeply colored.

Experimental Context and Stability

Understanding the experimental context is crucial for interpreting this data and designing new experiments.

- Spectrometer Basics: UV-Visible spectroscopy measures the absorption of light by a sample. The molar absorptivity (ε) reflects both the size of the light-absorbing group (chromophore) and the probability that the light will be absorbed. Strongly absorbing chromophores, like extended quinones, can have ε values over 10,000 [2].

- The Chromophore: The absorption around 388 nm is characteristic of the ortho-quinone group itself. Isolated carbonyl groups have transitions at much lower wavelengths (e.g., n→π* at 290 nm), but conjugation within the quinone structure shifts the absorption to longer wavelengths (lower energy) [2].

- Critical Consideration: Reactivity: ortho-Quinones are highly reactive and unstable molecules. A study on similar catechol-derived ortho-quinones reported that they can degrade rapidly at neutral pH, with half-lives ranging from a few minutes to under an hour [3]. This extreme reactivity must be accounted for in experimental design, as it can significantly affect the obtained spectrum.

Proposed Experimental Workflow

Based on the available information, here is a generalized workflow for obtaining UV-Vis data on similar unstable quinone compounds.

Experimental workflow for unstable quinones

Navigating Data Gaps and Next Steps

The scarcity of detailed spectral parameters like molar absorptivity for ortho-benzoquinone is not unusual for highly reactive compounds. To proceed with your research:

- Use the Provided Data: The NIST λmax of 388 nm serves as a key benchmark for identifying ortho-benzoquinone in solution [1].

- Prioritize Controlled Experiments: The proposed workflow and findings on quinone instability [3] are critical for your experimental design. Focus on rapid measurement and environmental control.

- Explore Specialized Databases: For more comprehensive data, consider searching specialized chemical databases like Reaxys or SciFinder, which may contain deeper archival information.

References

1 2 benzoquinone mass spectrometry fragmentation patterns

Core Fragmentation Patterns of Benzoquinones

The table below summarizes the key diagnostic patterns for 1,4-benzoquinone and its cysteine peptide adducts, as established in foundational research [1].

| Diagnostic Pattern | Mass (Da) | Description & Significance |

|---|---|---|

| Benzoquinone Adduct Mass | +108 Da | Addition of a single benzoquinone molecule to a peptide [1]. |

| Neutral Loss | 142 Da | Loss of C₆H₆O₂S (benzoquinol-SH) from the precursor ion; highly characteristic for cysteine-benzoquinone adducts [1]. |

| Ion Pair Difference | 141 / 142 Da | Separation in b- or y-ion series, indicating beta-elimination and confirming cysteine residue attachment site [1]. |

| Ion Pair Difference | 211 Da | Corresponds to fragmentation at the peptide bond adjacent to the modified cysteine [1]. |

For substituted PPD-quinones, recent environmental screening studies have identified another set of characteristic patterns [2].

| Diagnostic Pattern | Mass (Da) | Description & Significance |

|---|---|---|

| Diagnostic Fragments | 170.0600, 139.0502 (m/z) | Recurring product ions from the breakup of the PPD-quinone core structure [2]. |

| Characteristic Neutral Losses | 199.0633, 138.0429 (Da) | Neutral losses commonly observed during the fragmentation of various PPD-quinones [2]. |

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for characterizing benzoquinone adducts and their fragmentation patterns, based on methodologies from the search results [1] [2].

General workflow for identifying benzoquinone adducts via mass spectrometry.

Detailed Methodologies

- Sample Preparation & Adduct Formation: To study peptide adducts, model peptides (e.g., those containing cysteine) are treated with an excess of 1,4-benzoquinone. The resulting mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and initially identify the adducts [1].

- Mass Spectrometry Analysis:

- Instrumentation: Analyses are typically performed using electrospray ionization (ESI) mass spectrometers, which can be tandem (MS/MS) or high-resolution (HRMS) instruments [1] [2].

- Data Acquisition:

- Neutral Loss Scanning: A powerful method for specifically detecting benzoquinone-cysteine adducts. The mass spectrometer is set to scan for a precursor ion that loses 142 Da, a signature neutral loss for these adducts [1] [2].

- Data-Dependent MS2 (ddMS2): This method automatically selects precursor ions (like those with a +108 Da mass shift) for fragmentation, generating detailed MS/MS spectra for sequence and modification site confirmation [1] [2].

- All-Ion Fragmentation (AIF): In this data-independent mode, all ions within a selected m/z range are fragmented simultaneously, which is useful for non-targeted screening of related compounds [2].

- Data Analysis and Confirmation:

- Adduct Identification: Look for a mass increase of +108 Da ([M+H]⁺ or [M+2H]²⁺) on a peptide, indicating a single benzoquinone modification [1].

- MS/MS Interpretation: In the MS/MS spectra, identify the diagnostic neutral loss of 142 Da from the precursor ion and search for b- or y-ion series separated by 141/142 Da or 211 Da to pinpoint the modification site on cysteine [1].

- Advanced Screening: For novel or substituted benzoquinones (like PPD-quinones), use diagnostic fragments (m/z 170.0600, 139.0502) and neutral losses (199.0633, 138.0429 Da) as markers for non-targeted screening [2].

Key Research Applications

These fragmentation patterns are applied in critical research areas:

- Biomolecule Interaction Studies: The defined patterns (especially the +108 Da shift and 142 Da loss) are used to reliably detect and characterize covalent adducts formed between benzoquinones and cysteine-containing proteins/peptides, which is vital for understanding chemical toxicity and protein modification [1].

- Environmental Contaminant Screening: The characteristic fragments and neutral losses of PPD-quinones enable researchers to screen for these toxic tire rubber antioxidants and their unknown transformation products in complex environmental samples like air particulates, soil, and tire tissue [2].

- Analytical Chemistry: 1,4-Benzoquinone can serve as an effective dopant in Helium-Plasma Ionization (HePI) mass spectrometry. It readily forms a radical anion (M⁻ at m/z 108), which can adduct with hard-to-ionize analytes like nitramine explosives (RDX, HMX), significantly enhancing their detection sensitivity [3].

Further Analytical Techniques

While mass spectrometry is central, other techniques are often used for confirmation:

- NMR Spectroscopy: Used to unambiguously confirm the structure of isolated benzoquinone compounds and their adducts, as seen in studies on harvestman defensive secretions and synthesized PPD-quinone standards [4] [2].

- Infrared (IR) Spectroscopy: Provides complementary functional group information during the structural characterization of synthesized benzoquinone compounds [2].

References

- 1. Characterization of benzoquinone-peptide adducts by ... [pubmed.ncbi.nlm.nih.gov]

- 2. -Based Screening Strategy Combining... Fragmentation Pattern [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Benzoquinone as a Highly Efficient Dopant for ... [link.springer.com]

- 4. Harvestman Phenols and Benzoquinones [pmc.ncbi.nlm.nih.gov]

1 2-benzoquinone vs 1 4-benzoquinone conjugation effects

Structural & Electronic Properties

The position of the two carbonyl groups fundamentally alters the electronic structure and chemical reactivity of these quinones.

| Feature | 1,2-Benzoquinone (o-Quinone) | 1,4-Benzoquinone (p-Quinone) |

|---|---|---|

| Conjugation System | Localized, cross-conjugated (carbonyls not fully conjugated with each other) [1] | Fully conjugated, symmetrical system across the ring [1] |

| Aromaticity | Loss of aromaticity in the ring [1] | Loss of aromaticity in the ring [1] |

| Redox Potential | Generally higher (stronger oxidant) due to instability | Generally lower compared to 1,2-isomer [1] |

| Stability | Lower; highly reactive [1] | Higher; relatively more stable [1] |

| Common Roles | Reactive intermediate in metabolism (e.g., catechol oxidation) | Metabolite, oxidant in synthesis, scaffold in drug design [2] [1] |

Redox and Metabolic Pathways

The conjugation system of 1,4-benzoquinone enables its key role in redox cycling and biological electron transfer processes.

- Redox Cycling of 1,4-Benzoquinone: 1,4-Benzoquinone can be reduced by one electron to form the semiquinone radical, which can then be re-oxidized by molecular oxygen, generating superoxide radical ions (O₂•⁻). This futile cycle depletes cellular reducing agents and generates oxidative stress [3].

- Metabolic Activation of Benzene: The leukemogenic potential of benzene is linked to its hepatic oxidation to phenol, followed by bone marrow conversion to 1,4-benzoquinone via hydroquinone. This metabolite can form covalent adducts with proteins, leading to hematotoxicity [4].

Diagram 1: Key metabolic and redox pathways of 1,4-benzoquinone leading to toxicity.

Biological Activity and Therapeutic Potential

1,4-Benzoquinone's ability to interact with biological targets is key to both its toxicity and therapeutic potential.

- Toxicological Mechanisms: As a leukemogenic metabolite, 1,4-benzoquinone inhibits Protein Tyrosine Phosphatase N2 (PTPN2). It forms an irreversible covalent adduct with the catalytic cysteine residue (kinact = 645 M⁻¹s⁻¹), leading to altered STAT1 signaling and contributing to leukemia [4].

- Therapeutic Scaffold: Low molecular weight 1,4-benzoquinone derivatives are promising scaffolds for multi-target-directed ligands in complex diseases like Alzheimer's [2]. Key activities are summarized below.

| Biological Activity | Experimental Finding | Significance / Implication |

|---|---|---|

| AChE/BChE Inhibition | Inhibits both cholinesterases in µM range, preference for BChE [2]. | Raises ACh levels in brain; relevant for Alzheimer's disease. |

| BACE1 Inhibition | Displays certain BACE1 inhibitory activity [2]. | Potential to reduce Aβ peptide formation in Alzheimer's. |

| Antioxidant Activity | Scavenges peroxyl radicals; some derivatives comparable to Trolox [2]. | Counters oxidative stress, a key pathological factor. |

| Biometal Chelation | Forms complexes with Fe²⁺, Cu²⁺, Zn²⁺ [2]. | Addresses metal ion dyshomeostasis in neurodegeneration. |

| PTPN2 Inhibition | Irreversible catalytic inhibition (kinact = 645 M⁻¹s⁻¹) [4]. | Alters JAK/STAT signaling; linked to benzene leukemogenicity. |

Diagram 2: 1,4-Benzoquinone inhibits PTPN2, altering STAT1 signaling and gene expression.

Experimental Protocols for Key Assays

For researchers aiming to evaluate 1,4-benzoquinone derivatives, here are methodologies for key assays based on the literature.

- Cholinesterase Inhibition Assay: This protocol measures the ability of compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Method: Use human AChE/BChE with acetylthiocholine/butyrylthiocholine as substrates. Measure the hydrolysis rate by tracking the formation of the yellow anion 5-thio-2-nitrobenzoic acid at 412 nm. Calculate IC₅₀ values from dose-response curves. Derivatives typically show inhibition in the micromolar range, often with preference for BChE [2].

- Metal Chelation Assay: This test evaluates the compound's ability to bind biometal ions. Method: Prepare solutions of the quinone derivative and metal salts (e.g., FeSO₄, CuCl₂, ZnCl₂) in a suitable buffer. Monitor the formation of the complex using UV-Vis spectroscopy by observing shifts in absorption spectra or by color change. Confirm binding stoichiometry using Job's method of continuous variation [2].

- Antioxidant Activity (ORAC Assay): The Oxygen Radical Absorbance Capacity assay measures peroxyl radical scavenging. Method: Use a fluorescent probe (e.g., fluorescein). Generate peroxyl radicals from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 37°C. Monitor fluorescence decay over time with and without the antioxidant. Compare the area under the curve (AUC) for the sample with a Trolox standard. Report results as Trolox equivalents. Some 1,4-benzoquinone derivatives show activity comparable to Trolox [2].

Key Insights for Drug Development

The 1,4-benzoquinone scaffold offers unique opportunities and challenges for pharmaceutical researchers.

- Multi-Target-Directed Ligands (MTDLs): The 1,4-benzoquinone core is an ideal scaffold for MTDLs due to its intrinsic activity against multiple targets—cholinesterases, BACE1, metal chelation, and antioxidant capacity. This allows a single molecule to address the complex network of Alzheimer's pathogenesis [2].

- Structure-Activity Relationship (SAR) Insights: Introducing electron-donating substituents (e.g., sulfur or nitrogen atoms) can enrich the electron density of the quinone core. This can modulate interactions with enzyme active sites and potentially reduce toxicity by making the system less susceptible to nucleophilic attack by biological nucleophiles [2].

- Optimizing Physicochemical Properties: When designing these molecules, control of molecular weight (ideally <400–600 Da) is critical for effective penetration across the blood-brain barrier (BBB) for central nervous system targets. In silico predictions for some derivatives indicate low toxicity, good intestinal absorption, and favorable oral bioavailability [2].

References

stability and isolation of 1 2-benzoquinone derivatives

Inherent Stability and Fundamental Properties

1,2-Benzoquinones are significantly less stable than their 1,4-isomer counterparts, which has limited their historical exploration [1] [2]. Their reactivity stems from the electron-deficient nature of the quinone ring, making them potent electrophiles susceptible to nucleophilic attack and decomposition [1] [3].

The parent 1,2-benzoquinone has a characteristic absorption spectrum, with a broad, moderately intense band in the near-UV, peaking at 389 nm in aqueous solution (ε = 1,370 M⁻¹cm⁻¹) [4]. Its highly polar character also leads to unusual behavior in mass spectrometric analysis, forming strong proton and hydride ion adducts [4].

A primary decomposition pathway involves reaction with cellular thiols like cysteine. The quinone can undergo S-quinonization, forming covalent Michael adducts that can alter protein function and trigger oxidative stress by generating reactive oxygen species (ROS) [5] [3]. The diagram below illustrates this core instability mechanism.

Synthesis and Stabilization Through Substitution

A practical method for generating 1,2-benzoquinones involves oxidizing catechols with metal-containing compounds (e.g., Fe, Co, Cu, Zn) [1]. Stability can be significantly improved by introducing sterically hindering or electron-withdrawing substituents.

The table below summarizes key derivatives and their properties:

| Derivative Name | Key Structural Features | Impact on Stability & Properties |

|---|---|---|

| 3,4,5,6-Tetrachloro-1,2-benzoquinone (o-Chloranil) [6] [7] | Four electron-withdrawing chlorine atoms. | Highly stabilized; common reagent for cycloadditions with trivalent phosphorus compounds [6]. |

| 3,5-Di-tert-butyl-1,2-benzoquinone & 3,6-Di-tert-butyl-1,2-benzoquinone [6] | Bulky tert-butyl groups. | Steric shielding protects the reactive quinone core; frequently used in mechanistic studies [6]. |

| Amino-Substituted 1,2-Benzoquinones (e.g., as in Diaziquone) [1] | Aziridinyl or other amino groups. | Designed for biological activity (e.g., antitumor agents); reactivity enables DNA cross-linking [1]. |

Experimental Workflow for Synthesis and Isolation

The following workflow outlines a general approach for synthesizing and isolating a this compound, incorporating oxidation and immediate use in a downstream reaction to overcome instability.

Key Experimental Details:

- Oxidation: Contact the catechol precursor with a metal-containing compound (salts of Fe, Co, Ni, Cu, Zn, or Ga) in a suitable solvent [1].

- In-situ Reaction (Stabilization): To avoid isolating the pure, reactive this compound, add a nucleophilic reagent directly to the reaction mixture. This yields a more stable substituted derivative at the 4 and/or 5 positions [1].

- Purification: For stable derivatives like tetrachloro-1,2-benzoquinone, standard techniques apply. For more volatile quinones, non-aqueous Soxhlet extraction with mid-boiling petroleum ether (60-80°C) is effective for removing impurities and yielding a pure, dry product [8].

Relevance in Drug Development

The high reactivity of 1,2-benzoquinones is exploited in medicinal chemistry for developing cytotoxins. Their potential to form highly reactive species that crosslink DNA makes them candidates as antitumor agents [1]. A key example is Diaziquone, a this compound derivative used clinically for brain tumor treatment [1].

Research into naphthoquinones like 1,2-Naphthoquinone (1,2-NQ) reveals a dual nature: it acts as an environmental toxicant by promoting oxidative stress and inflammation, but also serves as a molecular scaffold for designing inhibitors of therapeutic targets like protein tyrosine phosphatase 1B (PTP1B) for type 2 diabetes treatment [3].

References

- 1. 1,2-benzoquinones and methods for making and using same [patents.google.com]

- 2. - Wikipedia Benzoquinone [en.wikipedia.org]

- 3. Molecular mechanism and health effects of 1,2- ... [pmc.ncbi.nlm.nih.gov]

- 4. Absorption spectrum, mass spectrometric properties, and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of quinone signaling mediated through ... [pmc.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/chemistry/ 1 - 2 - benzoquinone [sciencedirect.com]

- 7. 3,4,5,6-Tetrachloro-1,2-benzoquinone [photochemcad.com]

- 8. The purification of old p-Benzoquinone [sciencemadness.org]

1 2-benzoquinone zwitterionic character and polar nature

Zwitterionic Character in 1,2-Benzoquinone Systems

A zwitterion is a molecule with both positive and negative formal charges, yet is overall electrically neutral. While the parent this compound is not a zwitterion, its derivatives can achieve this state through two primary mechanisms: intramolecular electron transfer in donor-acceptor systems, and tautomerism involving oxime derivatives.

Donor-Acceptor Bilayer Nanographenes

A 2025 study reported the synthesis of a complex nanographene structure, F-spiro-NG, which features two hexa-peri-hexabenzocoronene (HBC) units linked by a spirocycle [1]. One HBC unit is decorated with electron-donating tert-butyl groups, while the other is functionalized with electron-accepting fluorine atoms.

Due to the close, face-to-face orientation of these two units, a spontaneous intramolecular single electron transfer occurs from the donor HBC to the acceptor HBC [1]. This process results in the formation of a persistent zwitterionic open-shell species, comprising a radical cation on the donor unit and a radical anion on the acceptor unit, making the overall molecule a zwitterion [1].

- Experimental Evidence: The zwitterionic nature of F-spiro-NG was confirmed through multiple techniques [1]:

- It was NMR silent, indicating paramagnetic character.

- Electron Paramagnetic Resonance (EPR) studies directly confirmed the presence of unpaired electrons.

- Spectroelectrochemical studies and theoretical calculations supported the existence of this charge-separated state.

Quinone-Oxime Tautomerism

Another pathway to zwitterionic forms involves derivatives like This compound-2-monooxime [2]. These compounds can be involved in tautomeric equilibria. While the neutral quinone-oxime form is common, theoretical and experimental studies suggest that upon deprotonation or in specific coordination environments, the resulting anionic species can be represented as a zwitterionic form, though the nitrosophenolate form is also a valid representation [2].

Experimental Analysis of Zwitterionic Character

The following table summarizes key experimental methods used to characterize the zwitterionic and open-shell nature of F-spiro-NG [1].

| Method / Property | Observation / Value for F-spiro-NG | Interpretation |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | NMR silent | Suggests paramagnetic character, consistent with unpaired electrons in a radical-ion pair. |

| Electron Paramagnetic Resonance (EPR) | Persistent EPR signal observed | Confirms the presence of stable, unpaired electrons in the material. |

| Spectroelectrochemistry | Spectral changes support charge separation | Provides evidence for an electron-transfer process and the formation of a radical cation and anion. |

| Charge Carrier Mobility (Σμ) | 6 cm² V⁻¹ s⁻¹ | Significantly enhanced mobility compared to the neutral analog, indicating efficient charge transport through the zwitterionic structure. |

Synthesis of Zwitterionic F-spiro-NG

The synthesis of F-spiro-NG is a multi-step, bottom-up process that builds the complex nanographene structure with precise control over its donor and acceptor units [1]. The workflow below outlines the key synthetic steps.

Synthetic route to the zwitterionic F-spiro-NG molecule [1].

A critical step is the final Scholl reaction, which uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to achieve full graphitization and form the final zwitterionic F-spiro-NG structure [1].

Polarity of this compound

The polarity of a molecule is a distinct concept from its zwitterionic character. For the parent this compound molecule, its polarity arises from the significant electronegativity difference between carbon and oxygen, and the presence of polar carbonyl (C=O) groups [3].

The following table summarizes key physicochemical properties related to its polarity.

| Property | Predicted / Experimental Value | Notes & Method |

|---|---|---|

| Chemical Formula | C₆H₄O₂ [3] | - |

| Monoisotopic Molecular Weight | 108.021129372 Da [3] | - |

| SMILES | O=C1C=CC=CC1=O [3] | - |

| Predicted Water Solubility | 16.1 g/L [3] | Estimated via ALOGPS. |

| Predicted Log P | 0.86 [3] | ALOGPS estimate; indicates higher solubility in organic solvents than in water. |

| Polar Surface Area (PSA) | 34.14 Ų [3] | Confirms the molecule's overall polarity. |

Experimental Protocol: Spectroelectrochemistry

Spectroelectrochemistry is a key technique for characterizing electron transfer processes in such systems [1]. A generalized protocol is outlined below.

- Equipment Setup: Use a three-electrode electrochemical cell (working, counter, and reference electrodes) positioned in the optical path of a UV-Vis-NIR spectrophotometer. The working electrode is often a transparent material like optically transparent platinum (OTTLE) or gold (OTE).

- Sample Preparation: Dissolve the compound (e.g., F-spiro-NG) in a suitable, degassed solvent (e.g., dichloromethane) with an electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

- Application of Potential: Apply a potential to the working electrode that is sufficient to drive the reduction or oxidation of the molecule. This potential is determined from prior cyclic voltammetry experiments.

- Spectral Acquisition: Continuously record the UV-Vis-NIR absorption spectra of the solution while the potential is applied.

- Data Interpretation: The appearance of new absorption bands indicates the formation of new species, such as radical anions or cations. The spectral changes provide direct evidence for the electron transfer that leads to the charge-separated, zwitterionic state.

Key Takeaways

- Zwitterionic forms are not inherent to simple this compound but emerge in sophisticated derivatives through designed molecular architectures.

- Intramolecular electron transfer in donor-acceptor systems is a powerful strategy to create persistent zwitterionic, open-shell molecules with unique properties like high charge carrier mobility [1].

- Advanced characterization techniques like EPR and spectroelectrochemistry are essential for confirming the presence and stability of these zwitterionic states [1].

References

Redox Properties of Selected 1,2-Benzoquinones

| Quinone Derivative | 1 e⁻ Reduction Potential (E°, V) vs. NHE | 2 e⁻/2 H⁺ Reduction Potential (E°, V) vs. NHE | pKa₁ (HQ•/H₂Q) | pKa₂ (Q²⁻/HQ⁻) | Key Structural Features & Notes |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-Chloranil) [1] [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Classic high-potential oxidant; highly stabilized by four electron-withdrawing chlorine atoms [1]. |

| 3,5-Di-tert-butyl-1,2-benzoquinone [1] [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Common substrate for studying oxidative cyclizations with phosphorus reagents [1]. |

| 4-tert-Butyl-1,2-benzoquinone [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Used in experimental studies to understand substituent effects [2]. |

| Parent 1,2-Benzoquinone | Not explicitly reported | Not explicitly reported | Not reported | Not reported | The unsubstituted, basic structure; often used as a reference point in computational studies [2]. |

Experimental & Computational Methodologies

Researchers use specific protocols to characterize the redox behavior of quinones.

Experimental Determination of Potentials

- 1 e⁻ Reduction Potentials: Measured via cyclic voltammetry (CV) under aprotic conditions (e.g., 0.1 M (Bu₄N)PF₆ in acetonitrile) to prevent proton-coupled reactions [2].

- 2 e⁻/2 H⁺ Reduction Potentials: Measured via CV in acidic aqueous solution (e.g., 1 M p-toluenesulfonic acid) to facilitate proton transfer [2].

- Procedure: Use a standard three-electrode setup with a glassy carbon working electrode, Ag/Ag⁺ or Ag/AgCl reference electrode, and a Pt wire counter electrode. Polish the working electrode before each experiment. Correct all measured potentials for iR drop and reference them to a standard like the Normal Hydrogen Electrode (NHE) [2].

Computational Prediction of Properties

- Method: Density Functional Theory (DFT) is used, often with the B3LYP functional and the 6-31++G basis set [2].

- Solvation Model: Optimize structures using a conductor-like polarizable continuum model (C-PCM) to simulate solvation effects in water or acetonitrile [2].

- Thermodynamic Cycle: Calculate the 2 e⁻/2 H⁺ potential using a thermodynamic cycle that combines the two one-electron reduction potentials (E°(Q/Q•⁻) and E°(Q•⁻/Q²⁻)) and the two pKa values of the hydroquinone (pKa₁ and pKa₂) [2].

Key Chemical Reactivity

1,2-Benzoquinones participate in distinctive reactions central to their function.

- [4+1] Cycloadditions with Phosphorus Reagents: 1,2-Benzoquinones react with trivalent phosphorus compounds (e.g., phosphines, phosphites) in a highly exothermic manner to form 1,2,5-phosphodioxole derivatives [1]. The most accepted mechanism involves initial nucleophilic attack by the phosphorus atom on an electronegative quinone oxygen, forming a zwitterionic intermediate that then cyclizes [1].

DOT Language Script for Redox Pathways

The following Graphviz DOT script illustrates the core electron and proton transfer pathways involved in quinone electrochemistry.

Diagram of quinone redox states and transitions.

Key Influences on Redox Behavior

The redox properties of 1,2-benzoquinones are not solely determined by a simple Hammett relationship. Significant deviations from linear scaling relationships arise from specific substituent effects [2]:

- Intramolecular Hydrogen Bonding: This occurs when substituents like hydroxyl groups stabilize the reduced hydroquinone form, significantly lowering the reduction potential.

- Halogen Substituents: Electron-withdrawing halogens (e.g., Cl) raise the one-electron reduction potential but have a much smaller effect on the two-electron potential.

- Charged and Sterically Bulky Substituents: These can distort the quinone ring or create steric hindrance, leading to deviations from predicted redox behavior.

References

handling and storage guidelines for reactive ortho-quinones

Understanding the Reactivity and Hazards of ortho-Quinones

The high reactivity of ortho-quinones, which makes them hazardous, is also the key to their application in drug development and other chemical fields. The table below summarizes their primary reactive pathways and associated risks.

| Reactive Pathway | Biological/Chemical Consequence | Associated Risk |

|---|---|---|

| Redox Cycling [1] [2] [3] | Generation of Reactive Oxygen Species (ROS) like superoxide; depletion of cellular NAD(P)H reserves. | Cytotoxicity; general systemic toxicity (e.g., methemoglobinemia) [1]. |

| Michael Addition [2] [4] [5] | Acts as an electrophile, reacting covalently with nucleophilic groups on proteins (Cys, Lys, His) and DNA. | Protein dysfunction, DNA damage, immunotoxicity, and carcinogenesis [2] [5]. |

| High Instability [2] | Many ortho-quinones are transient intermediates with half-lives of less than a second, making them difficult to isolate. | Difficult to handle and characterize; require immediate use or special stabilization [2]. |

The following diagram illustrates the core reactive pathways of ortho-quinones that underpin their hazardous nature:

core reactive pathways of ortho-quinones

Recommended Handling and Storage Practices

Based on their known reactivity and general safety principles for reactive chemicals, you should adhere to the following practices:

- Personal Protective Equipment (PPE): Prevent skin and eye contact at a minimum [6]. This necessitates the use of appropriate gloves, lab coats, and safety goggles. A quick-drench eyewash station and safety shower should be accessible.

- Engineering Controls: Work within a fume hood or other contained environment to prevent inhalation of potential powders or vapors and to protect against exposure.

- General Reactivity Principles: As with any reactive chemical, you must assess their incompatibilities. ortho-quinones are susceptible to oxidation and should be kept away from strong oxidizers. Their reactions can be promoted by acidic conditions or specific enzymes [1] [7].

- Storage: Store in a cool, dry, and well-ventilated area. Given their sensitivity, they should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light to slow decomposition and auto-oxidation processes.

- Emergency Preparedness: Have procedures in place for decontamination and spill control. In case of exposure, first aid measures include immediately irrigating the eyes and washing skin with soap and water [6].

Guidance for Specific Experimental Protocols

The search results highlight a novel strategy for safely handling ortho-quinones in drug development by chemically masking their reactivity until the final release at the target site.

- Masking Strategy: Researchers have successfully masked the redox activity of ortho-quinones like β-lapachone by converting them into redox-inactive C-benzyl ketol derivatives. This prevents systemic toxicity during delivery [1] [3].

- Targeted Release: The active ortho-quinone is released inside target cells (e.g., cancer cells) via a specific enzymatic trigger, which initiates an acid-promoted, self-immolative 1,6-elimination that breaks a C-C bond to regenerate the active hydroquinone, which then auto-oxidizes back to the quinone [1]. This protocol is foundational for creating safer antibody-drug conjugates (ADCs).

References

- 1. Controlled masking and targeted release of... | Nature Chemistry [nature.com]

- 2. Chemical Reactivities of ortho-Quinones Produced in Living ... [pmc.ncbi.nlm.nih.gov]

- 3. Masking and targeted release of redox-cycling ortho - quinones via... [communities.springernature.com]

- 4. ortho‐Quinones and Analogues Thereof: Highly Reactive ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemicals and Drugs Forming Reactive Quinone ... [pubmed.ncbi.nlm.nih.gov]

- 6. NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]

- 7. A methyltransferase molecular switch unlocks para-quinone ... [pmc.ncbi.nlm.nih.gov]

Application Note: Controlled Mono- and Difunctionalization of Benzoquinone

The direct C–H functionalization of BQ represents a significant advancement, bypassing the need for pre-halogenation steps required in traditional cross-coupling methods. This protocol, catalyzed by Pd(OCOCF3)2, enables the controlled installation of a wide range of substituents using environmentally benign solvents like water or acetone [1].

Substrate Scope for Monofunctionalization

The following table summarizes the diverse boronic acids that have been successfully coupled with BQ under the standard monofunctionalization conditions, along with their respective isolated yields [1].

Table 1: Scope of Monofunctionalized Products (3a-3u)

| Product | R Group (from Boronic Acid) | Yield (%, Solvent) | Notes |

|---|---|---|---|

| 3a | Phenyl | 90 (Water) | 87% yield with 1 mol% catalyst [1] |

| 3b | 4-Methoxyphenyl | 86 (Acetone) | Electron-rich aryl [1] |

| 3c | 4-Trifluoromethylphenyl | 73 (Water) | Electron-poor aryl; 70% yield on gram-scale [1] |

| 3d | 4-Acetylphenyl | 72 (Acetone) | Electron-poor aryl [1] |

| 3e | 3-Nitrophenyl | 43 (Water) | Electron-poor aryl [1] |

| 3f | 2-Naphthyl | 79 (Acetone) | Extended aromatic system [1] |

| 3l | Mesityl | 63 (Acetone) | Sterically hindered aryl [1] |

| 3m | 9-Fluorenyl | 75 (Water) | Readily oxidizable substrate [1] |

| 3n | 2-Thienyl | 74 (Acetone) | Heteroaryl (Thiophene) [1] |

| 3o | 3-Pyridyl | 47 (Water) | Heteroaryl (Pyridine) [1] |

| 3r | Cyclopropyl | 70 (Water) | Cycloalkyl [1] |

| 3u | 1-Cyclohexenyl | 64 (Acetone) | Cycloalkene [1] |

Selectivity in Difunctionalization

The one-pot difunctionalization can be directed toward either 2,5- or 2,6-disubstituted regioisomers based on the electronic nature of the substituents. Electron-donating groups favor the 2,6-isomer, while electron-withdrawing groups favor the 2,5-isomer [1].

Table 2: Selectivity in Homo-Difunctionalization

| Entry | R Group | Major Isomer (Yield) | Minor Isomer (Yield) |

|---|---|---|---|

| 1 | p-HO-C6H4 | 2,6-Isomer 5a (71%) | 2,5-Isomer 4a (<5%) |

| 4 | m-Tolyl | 2,6-Isomer 5d (53%) | 2,5-Isomer 4d (28%) |

| 5 | Phenyl | 2,5-Isomer 4e (44%) | 2,6-Isomer 5e (29%) |

| 6 | p-F3C-C6H4 | 2,5-Isomer 4f (51%) | - |

Experimental Protocol

Materials and Setup

- Catalyst: Palladium(II) trifluoroacetate,

Pd(OCOCF3)2[1]. - Solvents: Deionized water and/or acetone (HPLC grade) [1].

- Reagents: 1,4-Benzoquinone (BQ) and organoboronic acids, both commercially available [1].

- Reaction Vessel: A flame-dried Schlenk tube or a vial suitable for air-tolerant reactions [1].

Step-by-Step Procedure for Monofunctionalization

Charge Reaction Vessel: In a reaction vial, combine the following [1]:

Pd(OCOCF3)2(5 mol%)- Boronic acid (1.0 equiv)

- 1,4-Benzoquinone (3.0 equiv)

Add Solvent: Add the chosen solvent (water or acetone) to the mixture to achieve a concentration of approximately 0.1 M with respect to the boronic acid [1].

Run Reaction: Stir the reaction mixture at room temperature (for most substrates) for 16-24 hours. Monitor reaction progress by TLC.

Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous

MgSO4, filter, and concentrate under reduced pressure.Purification: Purify the crude product using flash chromatography on silica gel to obtain the desired monofunctionalized benzoquinone.

Procedure for Difunctionalization

Charge Reaction Vessel: Combine [1]:

Pd(OCOCF3)2(5 mol%)- Boronic acid (2.2 equiv)

- 1,4-Benzoquinone (1.0 equiv)

- 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ, 1.0 equiv) as a sacrificial oxidant.

Add Solvent: Add acetone to the mixture [1].

Run Reaction: Stir the reaction mixture at 35 °C for 40-48 hours [1].

Work-up and Purification: Follow a similar work-up and purification procedure as for the monofunctionalization. The regioisomers can typically be separated by careful chromatography.

Practical Application & Recent Advances

This methodology is valuable for synthesizing benzoquinone derivatives for material science and pharmaceuticals. A 2024 study applied a related Pd-catalyzed C–H functionalization to modify peptides using benzoquinone, where amide groups in the peptide backbone acted as directing groups [2]. This highlights the potential for creating bioconjugates for drug development.

When planning experiments, note that alkyl boronic acids work well for monofunctionalization but are not suitable substrates for the difunctionalization protocol [1].

Workflow and Mechanism Visualization

The following diagrams, generated using Graphviz, illustrate the core concepts and workflow of this methodology. The DOT scripts are provided for your reference.

Diagram 1: Synthetic Strategy Comparison (60 characters)

Diagram 2: Controlled Functionalization Pathways (73 characters)

Key Takeaways for Practitioners

- Solvent Choice: Water and acetone are complementary solvents; if a reaction gives poor yield in one solvent, try the other [1].

- Scalability: The monofunctionalization reaction is scalable, providing consistent yields on gram-scale (e.g., 70% yield on a 10.5 mmol scale for 3c) [1].

- Oxidant Role: In difunctionalization, 2,6-dichloro-1,4-benzoquinone (DCBQ) acts as a sacrificial oxidant to re-oxidize palladium, which is necessary because the monoarylated BQ product can also act as an oxidant and inhibit the reaction [1].

References

Application Notes: Heterocycle Formation with 1,2-Benzoquinones

1,2-Benzoquinones (ortho-quinones) are highly versatile electrophiles in synthetic organic chemistry, primarily due to their low-energy LUMO, which makes them exceptionally reactive toward nucleophiles. A key driving force in their reactivity is the restoration of aromaticity to the benzo ring, leading to a rich diversity of heterocycle-forming reactions via addition and addition-elimination pathways [1]. These reactions enable efficient construction of N-, O-, S-, and P-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules [2] [3].

Key Reaction Pathways and Protocols

1. [4+1] Cycloadditions with Trivalent Phosphorus Reagents This reaction provides a direct, often high-yielding route to synthetically valuable 1,2,5-phosphodioxole derivatives [1] [4].

- Reaction Mechanism: The mechanism likely involves initial nucleophilic attack of the phosphorus atom on an electronegative quinone oxygen, forming a zwitterionic intermediate. This is driven by the simultaneous formation of an aromatic phenolate ion. The intermediate then cyclizes to form the final 1,2,5-phosphodioxole product. Single-electron transfer (SET) pathways, forming semiquinone intermediates, are also possible [1] [4].

- Applications: This method is a cornerstone for incorporating phosphorus into complex heterocyclic structures. The reaction with stable derivatives like 3,4,5,6-tetrachloro-1,2-benzoquinone (ortho-chloranil) is particularly reliable and has been extended to diverse P-reagents including phosphines, phosphites, and phosphites [4].

2. Synthesis of Nitrogen Heterocycles with 1,2-Diamines 1,2-Benzoquinones readily condense with 1,2-diamines to form pyrazine derivatives, such as quinoxalines, which are privileged scaffolds in medicinal chemistry [1].

- Reaction Mechanism: This transformation proceeds via a double condensation-addition-elimination sequence. Each amine nitrogen attacks an electron-deficient carbonyl carbon of the quinone, followed by elimination of water and subsequent oxidation to restore aromaticity, yielding the fused pyrazine ring [1].

- Applications: This protocol provides direct access to quinoxaline cores. The reaction efficiency and yield can be influenced by the steric and electronic properties of the diamine and quinone substituents [1].

3. Ring-Expansion Reactions Ring expansion of 1,2-benzoquinones represents a powerful strategy for synthesifying medium-sized rings and unique heterocyclic systems, such as tropolones [5].

- Reaction Mechanism: These transformations can involve complex sequences. For instance, the reaction of a nitro-substituted 1,2-benzoquinone with quinaldine can proceed through an initial conjugate addition, followed by ring expansion to a cyclohepta-1,3,5-triene-1,3-diol intermediate, which then tautomerizes to a 1,3-tropolone [5].

- Applications: This pathway allows access to synthetically challenging 7-membered rings and other complex architectures not easily accessible through other methods, demonstrating the synthetic versatility of 1,2-benzoquinones [5].

Experimental Protocol: Synthesis of a 1,2,5-Phosphodioxole

Title: Synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole via [4+1] Cycloaddition [1] [4]

Objective: To synthesize a 1,2,5-phosphodioxole derivative from 3,4,5,6-tetrachloro-1,2-benzoquinone and a trivalent phosphorus reagent.

Materials:

- 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-chloranil), 228 mg (1.0 mmol)

- Trimethyl phosphite, 124 µL (1.05 mmol)

- Anhydrous toluene (5 mL)

- 10 mL round-bottom flask with stir bar

- Reflux condenser

- Heating mantle

- Nitrogen/vacuum line

Procedure:

- Setup: Charge a dry 10 mL round-bottom flask with a magnetic stir bar. Add ortho-chloranil (228 mg, 1.0 mmol) to the flask.

- Solvent Addition: Under a gentle stream of nitrogen, add anhydrous toluene (5 mL) and stir to partially suspend the solid.

- Reagent Addition: Using a micro-syringe, slowly add trimethyl phosphite (124 µL, 1.05 mmol) dropwise to the stirring suspension at room temperature. Note: The reaction may be exothermic.

- Heating and Stirring: Attach a reflux condenser and heat the reaction mixture to 70°C with stirring for 2-4 hours. Monitor the reaction by TLC.

- Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure 1,2,5-phosphodioxole as a solid.

- Characterization: The final product is characterized by melting point determination, ( ^1H )-NMR, ( ^{31}P )-NMR, and IR spectroscopy. Yield and melting point data from similar reactions are provided in Table 1.

Quantitative Data for Phosphorus-based Cyclizations

Table 1: Selected Examples of [4+1] Cycloadditions with 1,2-Benzoquinones [4]

| Benzoquinone Reactant | Phosphorus Reagent | Product | Conditions | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloro-1,2-benzoquinone | P(OMe)₃ | 2,2-Dimethoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole | Benzene, 70°C | >80 | 65–66 |

| 3,4,5,6-Tetrachloro-1,2-benzoquinone | P(O-i-Pr)₃ | 2,2-Diisopropoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole | Toluene, 0°C | 72 | 126–129 |

| 4,5-Dimethyl-1,2-benzoquinone | P(O-i-Pr)₃ | 2,2-Diisopropoxy-5,6-dimethyl-1,2,5-benzodioxaphosphole | Benzene, 70°C | 100 | 85–86 |

| 3,6-Di-tert-butyl-1,2-benzoquinone | P(mesityl)₃ | 2,2-Bis(2,4,6-trimethylphenyl)-5,8-di-tert-butyl-1,2,5-benzodioxaphosphole | Toluene, room temp. | 58 | 143.5 (dec.) |

Experimental Workflow for Heterocycle Synthesis

The following diagram maps the strategic decision-making process for selecting the appropriate synthetic pathway based on the desired heterocyclic product.

Critical Experimental Considerations

- Quinone Stability and Generation: Many 1,2-benzoquinones are stable enough to be isolated and characterized. However, they are often generated in situ by oxidation of the corresponding catechol using reagents like silver(I) oxide, lead(IV) acetate, or other metal-containing oxidants, and used directly without isolation [1] [2].

- Mechanistic Pathways: Exercise caution when interpreting mechanisms. Besides conventional nucleophilic attack, 1,2-benzoquinones can react via Single-Electron Transfer (SET) to form semiquinone intermediates. Multiple mechanisms can often account for the same product, and definitive mechanistic evidence may be lacking [1].

- Safety and Handling: 1,2-Benzoquinones are reactive electrophiles. Some derivatives, particularly halogenated ones, may be toxic or irritants. Always consult specific Material Safety Data Sheets (MSDS) and conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reactions with trivalent phosphorus reagents can be exothermic [1] [4].

Conclusion

1,2-Benzoquinones serve as powerful and versatile platforms for heterocycle construction. The protocols outlined—ranging from robust [4+1] cyclizations with phosphorus reagents and condensations with diamines to complex ring expansions—provide synthetic chemists with reliable methods to access a wide array of structurally diverse and functionally complex heterocyclic systems. Their inherent reactivity, driven by the re-aromatization of the quinone ring, makes them indispensable tools in organic synthesis, medicinal chemistry, and materials science.

References

- 1. Heterocycle-Forming Reactions of 1,2-Benzoquinones [sciencedirect.com]

- 2. 1,2-benzoquinones and methods for making and using same [patents.google.com]

- 3. Recent advances in the electrochemical construction of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2 ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: 1,2-Benzoquinone Cycloaddition with Phosphorus Reagents

Introduction and Reaction Overview

1,2-Benzoquinones represent a class of highly reactive organic compounds that participate in diverse cycloaddition reactions with various phosphorus reagents, enabling efficient construction of valuable organophosphorus compounds with applications in medicinal chemistry, materials science, and chemical biology. These ortho-quinones exhibit remarkable versatility in their reaction pathways, functioning as dienes, dienophiles, or dipolarophiles depending on the reaction partner and conditions. The electronic properties of 1,2-benzoquinones, characterized by their conjugated dicarbonyl system, make them particularly reactive toward trivalent phosphorus compounds, leading to the formation of various cyclic phosphorous structures through different mechanistic pathways [1] [2].

The most prevalent reaction observed between 1,2-benzoquinones and phosphorus compounds is the [4+1] cycloaddition, which typically yields 1,2,5-phosphodioxole derivatives. This transformation is often strongly exothermic and proceeds with good to excellent yields under mild conditions. The mechanism may proceed through either zwitterionic intermediates or single electron transfer (SET) pathways, depending on the specific reactants and conditions employed. The synthetic utility of these reactions is enhanced by the availability of various substituted 1,2-benzoquinones, with 3,4,5,6-tetrachloro-1,2-benzoquinone (ortho-chloranil) and 3,5-di-tert-butyl-1,2-benzoquinone being particularly common due to their stability and ease of handling [1].

Reaction Mechanisms and Quantitative Data

Mechanistic Pathways

The reaction between 1,2-benzoquinones and trivalent phosphorus reagents primarily proceeds through two competing mechanisms, both ultimately leading to the formation of 1,2,5-phosphodioxole derivatives:

Zwitterionic Pathway: The generally accepted mechanism involves initial nucleophilic attack by the phosphorus atom on one of the quinone oxygen atoms, resulting in the formation of zwitterionic intermediates. This step is driven by the formation of a stable phenolate ion, creating aromatic stabilization in the system. The zwitterionic intermediate then undergoes cyclization to form the final phosphodioxole product, in a process comparable to oxyphosphetane formation in the Wittig reaction [1].

Single Electron Transfer (SET) Pathway: Alternatively, evidence suggests that in some cases, a single electron transfer process occurs first, generating radical pairs or semiquinone species that subsequently collapse to form the same zwitterionic intermediates observed in the first pathway. This mechanism is more likely with particularly electron-deficient quinones or highly reducing phosphorus reagents [1].

The following diagram illustrates the competing mechanistic pathways for the [4+1] cycloaddition of 1,2-benzoquinones with trivalent phosphorus reagents:

Quantitative Reaction Data

The following table summarizes experimental data for [4+1] cycloaddition reactions between various 1,2-benzoquinones and phosphorus reagents, demonstrating the scope and efficiency of this transformation:

Table 1: Representative Yields and Conditions for [4+1] Cycloadditions of 1,2-Benzoquinones with Phosphorus Reagents [1]

| Benzoquinone | Phosphorus Reagent | Product | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Various trivalent P reagents | 1,2,5-Phosphodioxoles | Ether, room temperature | 74 | 111 |

| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Trialkyl phosphites | 1,2,5-Phosphodioxoles | Benzene, 70°C | >80 | 65-66 |

| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Hypophosphites | 1,2,5-Phosphodioxoles | No solvent, 100°C | 75 | 88-90 |

| 3,5-Di-tert-butyl-1,2-benzoquinone | Phosphorus trichloride + terminal acetylenes | 2H-Benzo[e][1,2]oxaphosphinines | Various | Not specified | Not specified |

The reaction demonstrates remarkable functional group tolerance across diverse phosphorus reagent classes, including phosphines, phosphites, chlorophosphines, aminophosphines, and various phosphorus heterocycles. The choice of solvent and temperature conditions depends on the reactivity of the specific quinone and phosphorus reagent combination, with both protic and aprotic solvents proving effective [1].

Experimental Protocols

General Protocol for [4+1] Cycloaddition with Trivalent Phosphorus Reagents

Protocol Objective: Synthesis of 1,2,5-phosphodioxole derivatives via [4+1] cycloaddition of 3,4,5,6-tetrachloro-1,2-benzoquinone with triethyl phosphite [1].

Materials:

- 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-chloranil, 1.0 equiv, 1.0 mmol)

- Triethyl phosphite (1.1 equiv, 1.1 mmol)

- Anhydrous benzene (5 mL)

- Argon or nitrogen atmosphere

Procedure:

- Place 3,4,5,6-tetrachloro-1,2-benzoquinone (273.9 mg, 1.0 mmol) in a dry round-bottom flask equipped with a magnetic stir bar.

- Add anhydrous benzene (5 mL) and purge the system with inert gas (argon or nitrogen) for 10 minutes.

- Heat the mixture to 70°C with continuous stirring until the quinone completely dissolves.

- Add triethyl phosphite (182.2 μL, 1.1 mmol) dropwise via syringe over 2 minutes.

- Maintain the reaction at 70°C with continuous stirring for 2-4 hours, monitoring by TLC (hexane/ethyl acetate 4:1).

- After completion, cool the reaction mixture to room temperature.

- Concentrate the solution under reduced pressure using a rotary evaporator.

- Purify the crude product by recrystallization from hot hexane to obtain the pure 1,2,5-phosphodioxole derivative as colorless crystals.

- Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{31}P ) NMR, and melting point determination.

Notes:

- The reaction is typically exothermic; control the addition rate to maintain temperature.

- Yield: >80% expected; m.p. 65-66°C.

- The protocol can be adapted for other trivalent phosphorus reagents with appropriate solvent and temperature adjustments [1].

Three-Component Reaction with Terminal Acetylenes and PCl₃

Protocol Objective: Synthesis of 4-aryl(alkyl)-8-tert-butyl-2,6-dichloro-2-oxo-2H-benzo[e][1,2]oxaphosphinines from 3,5-di-tert-butyl-1,2-benzoquinone, phenylacetylene, and phosphorus trichloride [3] [4].

Materials:

- 3,5-Di-tert-butyl-1,2-benzoquinone (1.0 equiv, 1.0 mmol)

- Phenylacetylene (1.2 equiv, 1.2 mmol)

- Phosphorus trichloride (1.5 equiv, 1.5 mmol)

- Anhydrous dichloromethane (10 mL)

- Argon or nitrogen atmosphere

Procedure:

- Dissolve 3,5-di-tert-butyl-1,2-benzoquinone (234.3 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry round-bottom flask under inert atmosphere.

- Cool the solution to 0°C using an ice bath.

- Add phosphorus trichloride (131.2 μL, 1.5 mmol) dropwise with stirring.

- Add phenylacetylene (131.6 μL, 1.2 mmol) slowly over 5 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor reaction progress by TLC (hexane/ethyl acetate 7:1).

- Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (10 mL).

- Extract the product with dichloromethane (3 × 10 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.

- Filter and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired benzoxaphosphinine derivative.

- Characterize the product by NMR spectroscopy (( ^1H ), ( ^{13}C ), ( ^{31}P )) and X-ray crystallography if possible.

Notes:

- This three-component reaction demonstrates ipso-substitution of the tert-butyl group by chlorine.

- The major product is typically 4-aryl(alkyl)-8-tert-butyl-2,6-dichloro-2-oxo-2H-benzo[e][1,2]oxaphosphinine.

- Minor products may include isomeric benzoxaphosphinines with different substitution patterns [3].

Applications and Specific Examples

Synthesis of Heterocyclic Systems

The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents provide efficient access to diverse phosphorus-containing heterocycles with potential biological activity. These include:

1,2,5-Phosphodioxoles: Formed via [4+1] cycloaddition with various trivalent phosphorus compounds, these five-membered heterocycles represent the most common products and exhibit interesting coordination properties [1].

2H-Benzo[e][1,2]oxaphosphinines: Synthesized through three-component reactions of 1,2-benzoquinones with terminal acetylenes and PCl₃, these six-membered heterocycles contain both phosphorus and oxygen in their ring system and demonstrate the occurrence of ipso-substitution of tert-butyl groups in certain substrates [3] [4].

Spirophosphoranes: Produced from reactions between 1,2-benzoquinones and cyclic chlorophosphites, these compounds feature pentavalent phosphorus centers and can be formed through either cheletropic reactions or [4+2] cycloadditions with high chemoselectivity [1].

Bioconjugation and Materials Chemistry

The strain-promoted oxidation-controlled cycloalkyne-1,2-quinone cycloaddition (SPOCQ) has emerged as a powerful metal-free click chemistry approach for bioconjugation and surface modification applications. This reaction leverages the inherent reactivity of 1,2-quinones with strained cycloalkynes, offering several advantages:

Fast Kinetics: Second-order rate constants for SPOCQ reactions can reach 500 M⁻¹s⁻¹ for highly strained alkynes like bicyclo[6.1.0]non-4-yne (BCN), significantly faster than traditional strain-promoted azide-alkyne cycloadditions (SPAAC) [5].

Bioorthogonality: The reaction proceeds without toxic metal catalysts, making it suitable for biological labeling applications and modification of biomolecules [5].

Surface Modification: SPOCQ chemistry enables efficient functionalization of material surfaces with complete conversion of quinone groups, providing robust platforms for immobilizing biomolecules or creating functional coatings [5].

The following workflow diagram illustrates the application of SPOCQ chemistry in bioconjugation and surface modification:

Phosphinidene Transfer Reactions

Recent advances have demonstrated the utility of cationic phosphinidene transfer reagents as versatile P1 building blocks for the synthesis of novel organophosphorus compounds. These reagents, derived from fragmentation of tetracationic tetraphosphetanes, enable:

Phospha-Wittig-Type Reactions: Conversion of thiocarbonyl compounds to cationic phosphaalkenes, providing access to otherwise challenging phosphorus-carbon double bonds [6].

Formation of Diphosphiranes: Reaction with phosphaalkenes yields diphosphirane salts containing two phosphorus atoms in a three-membered ring [6].

Coordination Chemistry: Cationic phosphaalkenes can form rare η²-P=C π-complexes with late transition metals like Pd⁰ and Pt⁰, expanding the toolbox for designing novel catalysts and materials [6].

Safety Considerations and Conclusion

Safety Considerations

When performing cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents, several safety aspects require attention:

Moisture Sensitivity: Many trivalent phosphorus reagents (PCl₃, phosphites, phosphines) are moisture-sensitive and should be handled under inert atmosphere using standard Schlenk techniques.

Exothermic Reactions: The [4+1] cycloadditions are often strongly exothermic; controlled addition of reagents and appropriate temperature management are essential to prevent runaway reactions.

Toxic Compounds: Both 1,2-benzoquinones and organophosphorus products may exhibit toxicity; proper personal protective equipment (PPE) including gloves, safety glasses, and lab coats should be worn at all times.

Waste Disposal: Phosphorus-containing waste should be segregated and disposed of according to institutional regulations for organophosphorus compounds.

Conclusion

The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents represent versatile methodologies for constructing diverse phosphorus-containing heterocycles and functional materials. These transformations include [4+1] cycloadditions yielding phosphodioxoles, three-component reactions forming benzoxaphosphinines, and strain-promoted cycloadditions enabling bioconjugation. The extensive scope of compatible phosphorus reagents, combined with the often excellent yields and functional group tolerance, makes these reactions valuable tools for synthetic chemists working in medicinal chemistry, materials science, and chemical biology. Continued development of these methodologies, particularly in aqueous systems and for biological applications, promises to further expand their utility in creating novel molecular architectures with tailored properties.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Novel cycloaddition reactions of o -benzoquinones and ... [academia.edu]

- 3. Reactions of 3,5-di(tert-butyl)-1,2-benzoquinone with ... [link.springer.com]

- 4. Regiochemistry of the reaction of 3,4,6-triisopropyl-1,2- ... [link.springer.com]

- 5. Kinetics of the Strain-Promoted Oxidation-Controlled ... [pmc.ncbi.nlm.nih.gov]

- 6. Cationic Phosphinidene as a Versatile P1 Building Block [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Ortho-Benzoquinone Charge-Transfer Derivatives for Materials Science and Drug Development

Introduction to Benzoquinone Charge-Transfer Complexes

Charge-transfer complexes (CTCs) represent a class of molecular assemblies formed through the interaction between electron-donor and electron-acceptor compounds, characterized by the partial transfer of electronic charge from donor to acceptor species. The quinone/hydroquinone redox system serves as a fundamental building block in biological energy transduction processes and has been extensively exploited in materials science due to its reversible redox behavior and structural versatility. Among these, ortho-benzoquinone derivatives have garnered significant research interest due to their enhanced reactivity compared to their para-isomers, making them valuable precursors for developing novel charge-transfer materials with tailored electronic properties. The unique electronic configuration of ortho-benzoquinones, characterized by their fully conjugated cyclic dione structure, enables them to function as strong electron-accepting moieties when combined with appropriate donor molecules such as triphenylamine, carbazole, or diaminobenzene derivatives.

The fundamental significance of benzoquinone-based charge-transfer complexes extends across multiple disciplines, including medicinal chemistry, organic electronics, and functional materials development. In biological systems, quinones play crucial roles in cellular respiration and photosynthesis as electron carriers, while synthetic quinone derivatives have demonstrated promising antimicrobial activities and DNA-binding capabilities. In the realm of materials science, the controlled synthesis of benzoquinone charge-transfer derivatives has enabled the development of advanced materials exhibiting thermally activated delayed fluorescence (TADF), a property that significantly enhances the efficiency of organic light-emitting diodes (OLEDs) by harnessing both singlet and triplet excitons through reverse intersystem crossing. The small energy gap between singlet and triplet states (ΔEST) in these materials facilitates efficient up-conversion of triplet states to emissive singlet states, potentially achieving up to 100% internal quantum efficiency in electroluminescent devices [1] [2].

Synthetic Protocols for Benzoquinone Charge-Transfer Derivatives

Palladium-Catalyzed C–H Functionalization of Benzoquinones

The development of direct functionalization methodologies has revolutionized the synthesis of benzoquinone charge-transfer derivatives, eliminating the need for prefunctionalized starting materials and enabling more efficient synthetic routes. A particularly effective method involves palladium-catalyzed C–H monofunctionalization of benzoquinone substrates, which proceeds under mild conditions without requiring additional oxidants or harsh bases. This methodology employs acetone as a benign solvent and operates efficiently at ambient temperature, demonstrating exceptional functional group tolerance compared to traditional radical-based approaches. The protocol involves reacting benzoquinone (1) with variously substituted arylboronic acids containing electron-donating groups in the presence of a palladium(II) catalyst, yielding monofunctionalized charge-transfer derivatives in good to excellent yields [1] [2].

Table 1: Synthetic Yields and Conditions for Benzoquinone Charge-Transfer Derivatives

| Compound | Donor Group | Reaction Conditions | Yield (%) | Special Notes |

|---|---|---|---|---|

| 2 | Triphenylamine (TPA) | Pd(II) catalyst, acetone, ambient temperature, 24h | 82% | Base-free conditions |

| 3 | Carbazole (Cz) | Pd(II) catalyst, acetone, 30°C, 48h | 36% | Extended reaction time required |

| 4 | 3,5-Dicarbazole | Pd(II) catalyst, acetone, ambient temperature, 24h | 77% | Multiple donor sites |

| 5 | Ditriphenylamine | Double Suzuki coupling, 100°C, Pd(0) catalyst | 22% | Difunctionalized analogue |

For challenging substrates requiring difunctionalization with electron-donating groups, an alternative approach utilizing double Suzuki coupling reactions with dibromo-functionalized benzoquinone precursors is recommended. This method, while requiring more stringent conditions (elevated temperatures of 100°C and Pd(0) catalysis), provides access to difunctionalized charge-transfer complexes that are inaccessible via direct C–H functionalization methods. The substantially lower yield (22%) observed for these transformations reflects the increased steric and electronic constraints associated with incorporating multiple donor groups onto the benzoquinone acceptor platform [1] [2].

Charge Transfer Complex Formation with Diamine Donors

An alternative approach to benzoquinone charge-transfer complexes involves the direct reaction of ortho-benzoquinone acceptors with multisite electron donors such as O-phenylenediamine (OPD). This methodology capitalizes on the dual donation capability of OPD, where both lone pair electrons from nitrogen atoms and aromatic π-electrons can participate in charge transfer interactions with the quinone acceptor. The formation of these complexes is typically evidenced by the development of characteristic colors in solution—ranging from red-brown at lower temperatures to yellow at elevated temperatures—indicating a temperature-dependent switching between different charge-transfer pathways. The stoichiometry of these complexes, as determined by Job's method of continuous variation, photometric titration, and conductometric measurements, consistently reveals a 1:1 donor-acceptor ratio in polar solvent systems such as acetonitrile and methanol [3].

The formation constant (KCTC) and molar extinction coefficient (εCTC) represent critical parameters for characterizing these charge-transfer complexes and can be determined using the modified Benesi-Hildebrand equation (Equation 1). Studies have demonstrated that these values exhibit significant solvent dependence, with acetonitrile yielding higher formation constants (KCTC = 125.09 × 10² L·mol⁻¹) compared to methanol (KCTC = 56.50 × 10² L·mol⁻¹), reflecting the enhanced stability of the charge-transfer complex in higher polarity solvents. This solvent dependence provides valuable insights into the nature of the donor-acceptor interaction and facilitates optimization of reaction conditions for specific applications [3].

Structural and Theoretical Characterization

Crystallographic and Computational Analysis

Single-crystal X-ray diffraction studies of benzoquinone charge-transfer derivatives provide crucial insights into their three-dimensional molecular architecture and supramolecular packing arrangements. Structural analyses of carbazole-functionalized derivatives reveal significant twisting between donor and acceptor moieties, with dihedral angles of approximately 44° between the carbazole donors and the bridging benzene ring. This structural feature is crucial for achieving spatial separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a prerequisite for efficient thermally activated delayed fluorescence. The non-planar molecular conformation observed in these structures minimizes unfavorable steric interactions while facilitating the charge-transfer character of the electronic transitions [1] [2].

Density functional theory (DFT) calculations offer complementary insights into the electronic structures of these charge-transfer derivatives. Computational studies consistently demonstrate that the LUMO is predominantly localized on the electron-deficient benzoquinone moiety, while the HOMO resides primarily on the electron-rich donor groups (triphenylamine or carbazole units). This spatial separation of frontier molecular orbitals is quantitatively expressed through the calculated exchange energy (ΔEST) between singlet and triplet states, which ranges from 0.10 to 0.47 eV depending on the specific donor-acceptor combination. Derivatives incorporating carbazole donors exhibit particularly small ΔEST values (0.22 eV for compound 3 and 0.10 eV for compound 4), suggesting favorable conditions for reverse intersystem crossing and thermally activated delayed fluorescence [1] [2].

Table 2: Electrochemical and Electronic Properties of Benzoquinone Charge-Transfer Derivatives

| Compound | Ered1 (V) | Ered2 (V) | EHOMO (eV) | ELUMO (eV) | ΔEredox (eV) | ΔEST (eV) |

|---|---|---|---|---|---|---|

| 2 | -0.59 | -1.18 | -5.82 | -4.21 | 1.61 | 0.36 |

| 3 | -0.48 | -1.00 | -6.15 | -4.32 | 1.83 | 0.22 |

| 4 | -0.47 | -1.00 | -6.15 | -4.30 | 1.85 | 0.10 |

| 5 | -0.59 | -1.18 | -5.82 | -4.24 | 1.58 | 0.47 |

Spectroscopic Characterization Techniques

Ultraviolet-visible (UV-Vis) spectroscopy serves as a primary tool for identifying charge-transfer interactions in benzoquinone derivatives. The formation of charge-transfer complexes is characterized by the appearance of new absorption bands at wavelengths greater than 400 nm, which are absent in the spectra of the individual donor and acceptor components. These charge-transfer bands typically exhibit significant solvatochromism, with bathochromic shifts observed in higher polarity solvents, reflecting the sensitivity of the charge-transfer transition to the surrounding dielectric environment. For OPD-DDQ complexes, multiple charge-transfer bands are observed in acetonitrile (λmax = 434, 542, and 588 nm), while a single charge-transfer band predominates in methanol (λmax = 463 nm), indicating solvent-dependent modulation of the donor-acceptor interaction [3].

Cyclic voltammetry and differential pulse voltammetry provide complementary information about the redox properties of benzoquinone charge-transfer derivatives. These studies consistently reveal two highly reversible reduction waves corresponding to sequential one-electron reductions of the benzoquinone moiety—first to the hydroquinone anion and subsequently to the hydroquinone dianion. The first reduction potential ranges from -0.47 V to -0.59 V (vs. Fc/Fc⁺), while the second reduction occurs between -1.00 V and -1.18 V, reflecting the influence of the donor substituents on the electron-accepting capability of the benzoquinone core. Oxidation waves exhibit greater variability, with triphenylamine derivatives showing reversible one-electron oxidations, while carbazole-containing derivatives display irreversible oxidation waves due to the electrochemical instability of the resulting carbazole radical cations [1] [2].

Optoelectronic Properties and Applications

Thermal and Electrochemical Properties

The optoelectronic performance of benzoquinone charge-transfer derivatives is intimately connected to their thermal stability and electrochemical characteristics. Thermogravimetric analysis (TGA) of solid-state charge-transfer complexes reveals excellent thermal stability, with decomposition temperatures typically exceeding 200°C, making these materials suitable for incorporation into thermally demanding device fabrication processes. This robust thermal behavior is complemented by reversible redox activity, as evidenced by cyclic voltammetry studies conducted in degassed dichloromethane using tetrabutylammonium hexafluorophosphate as the supporting electrolyte. The electrochemical gaps (ΔEredox) for these derivatives range from 1.58 to 1.85 eV, reflecting the tunability of the HOMO-LUMO energy separation through appropriate selection of donor substituents [1] [3].

The electron-accepting strength of the benzoquinone moiety, quantified through its reduction potential, is significantly modulated by the nature and positioning of the donor substituents. Meta-substituted derivatives generally exhibit more positive reduction potentials compared to their para-substituted analogues, reflecting the diminished electronic communication between donor and acceptor groups through the meta-phenylene linkage. This strategic manipulation of substitution patterns enables fine-tuning of the electron affinity and, consequently, the charge-transfer characteristics of the resulting materials. The electrochemical properties of these derivatives align closely with computational predictions, validating the theoretical models employed in their design and facilitating rational optimization of molecular structures for specific electronic applications [1] [2].

Photophysical Properties and TADF Behavior

The photophysical characterization of benzoquinone charge-transfer derivatives reveals intriguing emission properties, including the emergence of thermally activated delayed fluorescence (TADF) in specific structural configurations. Compound 3, featuring a benzoquinone unit para-conjugated to a diphenylamine donor group, exhibits distinctive biexponential fluorescence decay dynamics characterized by a prompt nanosecond component and a delayed component with a lifetime of 353 μs. This extended emission lifetime is attributed to efficient reverse intersystem crossing (RISC) from the triplet to singlet manifold, enabled by the minimal energy gap (ΔEST = 0.22 eV) between these excited states. The small exchange energy in this derivative results from the spatial separation of the HOMO and LUMO orbitals, which minimizes their wavefunction overlap and reduces the exchange integral [1] [2].